molecular formula C6Br4S2 B1168798 sodium proline cotransporter, E coli CAS No. 111565-48-1

sodium proline cotransporter, E coli

Cat. No.: B1168798
CAS No.: 111565-48-1
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Description

Significance of Solute Transport in Prokaryotic Physiology

Solute transport systems are fundamental to prokaryotic physiology, playing essential roles in bacterial adaptation to constantly changing environmental conditions encountered in soil, water, and host interactions imrpress.com. These systems facilitate the uptake of essential nutrients, the efflux of waste products, and the maintenance of ion gradients vital for cellular processes. Beyond nutrient acquisition, they are critical for enabling single-cell organisms to adapt to fluctuating external osmolarity by regulating cytoplasmic volume and turgor pressure ias.ac.in. Compatible solutes, accumulated to high intracellular concentrations, balance the osmotic pressure of the growth medium and safeguard intracellular enzymes and organelles from the detrimental effects of altered ionic strength and water availability oup.com.

Overview of Osmoregulation in Escherichia coli

Escherichia coli employs a multi-faceted approach to osmoregulation, primarily involving the accumulation of osmoprotectants, also known as compatible solutes ias.ac.inoup.comasm.orgoup.comasm.org. When exposed to elevated external osmolarity (osmotic upshift), E. coli experiences water efflux, leading to decreased cytoplasmic volume and turgor pressure, membrane strain, and macromolecular crowding acs.org. To counteract these effects, the bacteria accumulate osmolytes to increase cytoplasmic osmolarity and restore turgor, a process essential for growth ias.ac.inoup.compnas.org.

The initial response to osmotic stress typically involves the rapid uptake of potassium ions (K), often accompanied by glutamate (B1630785) synthesis oup.compnas.orgasm.org. Subsequently, or in conjunction, E. coli accumulates organic compatible solutes such as glycine (B1666218) betaine (B1666868), proline, trehalose (B1683222), and ectoine (B1671093) ias.ac.inoup.comasm.orgoup.comasm.orgasm.org. Glycine betaine is often considered the preferred and most effective osmoprotectant, conferring a high level of osmotic tolerance ias.ac.inoup.comasm.orgasm.org. These compatible solutes can either be synthesized de novo or transported from the external environment .

Classification of Proline Transport Systems in E. coli

Escherichia coli possesses three primary active transport systems for the uptake and accumulation of L-proline, each differing in substrate specificity, energy coupling mechanism, and physiological role imrpress.commdpi.comuni-muenchen.deoup.comnih.govmicrobiologyresearch.orgmicrobiojournal.com. These systems are: PutP (Proline Porter I), ProP (Proline Porter II), and ProU (ProVWX Operon) imrpress.comnih.gov.

PutP (Proline Porter I)

The PutP protein, also known as Proline Porter I, is a high-affinity sodium/L-proline cotransporter in E. coli imrpress.comnih.govontosight.ai. It is a member of the Na/solute symporter family (SSS or TC 2A.21, SLC5), which couples the electrochemical sodium gradient to drive the uphill transport of solutes into the cell imrpress.comontosight.ainih.govresearchgate.netresearchgate.net. PutP cotransports one sodium ion with one L-proline molecule with a 1:1 stoichiometry uni-muenchen.deresearchgate.net. This mechanism allows E. coli to efficiently accumulate proline from the environment, even against its concentration gradient ontosight.ai.

PutP is highly specific for L-proline, with a reported K (Pro) and K (Pro) of approximately 2 µM uni-muenchen.deoup.comnih.gov. Its synthesis is induced by L-proline oup.com. While primarily involved in L-proline catabolism as a nutrient source, PutP can also contribute to osmoprotection imrpress.comontosight.airesearchgate.net. However, in E. coli K-12, proline accumulation via PutP is generally not considered osmoregulatory asm.org.

The structure of PutP is characterized by 12 to 13 transmembrane domains (TMs) and exhibits a LeuT-type structural fold, similar to that revealed by the crystal structure of the Na/leucine transporter LeuT imrpress.comnih.govresearchgate.net. Specific amino acid residues, such as Asp55 in TM II, are essential for sodium ion binding and transport function nih.govresearchgate.net. The activity of PutP is influenced by membrane phospholipids (B1166683), being stimulated by phosphatidylethanolamine (B1630911) and phosphatidylglycerol uniprot.org. Transcriptional regulation of the putP gene is mediated by the multifunctional flavoprotein PutA, which acts as a transcriptional repressor of the put regulon (putA and putP genes) nih.govnih.govresearchgate.netasm.org. PutA represses putP promoter activity, with stronger repression observed in the absence of proline nih.gov.

Table 1: Key Characteristics of PutP (Proline Porter I)

FeatureDescriptionSource
Transporter Type High-affinity Na/L-proline symporter (Na/solute symporter family, SSS/SLC5) imrpress.comontosight.ai
Stoichiometry 1 Na : 1 L-proline uni-muenchen.de uni-muenchen.de
Substrate Specificity High specificity and affinity for L-proline (K/K ≈ 2 µM) uni-muenchen.deoup.comnih.gov uni-muenchen.de
Physiological Role Primarily L-proline catabolism (nutrient source); can contribute to osmoprotection, but not the main osmoregulator in E. coli K-12 imrpress.comasm.orgontosight.airesearchgate.net imrpress.comasm.orgontosight.ai
Regulation Transcriptional repression by PutA (stronger in absence of proline) nih.govresearchgate.net; activity stimulated by phosphatidylethanolamine and phosphatidylglycerol uniprot.org uniprot.orgnih.gov
Structure 12-13 transmembrane domains, LeuT-type fold imrpress.comnih.govresearchgate.net imrpress.comnih.govresearchgate.net

ProP (Proline Porter II)

ProP, or Proline Porter II, is a proton/osmolyte symporter (cation symporter) and a member of the major facilitator superfamily (MFS) ias.ac.inacs.org. Unlike PutP, ProP is less specific and transports a broader range of osmoprotective compounds, including L-proline, glycine betaine, proline betaine, and ectoine imrpress.comias.ac.inasm.orgacs.orguni-muenchen.deoup.com. ProP functions as both an osmosensor and an osmoregulatory transporter imrpress.comacs.org.

The expression of the proP gene is activated by osmotic stress, with a 3- to 4-fold induction observed in response to increased osmolarity ias.ac.inuni-muenchen.demicrobiologyresearch.org. Additionally, ProP activity itself is activated by osmotic upshifts at the level of transport ias.ac.inacs.orgpnas.org. The osmotic activation of ProP can be attenuated (e.g., 5-fold) in the absence of the soluble protein ProQ, which acts as a posttranslational regulator acs.org. ProQ is an RNA chaperone that interacts with various RNA molecules and is implicated in the bacterial osmotic stress response, affecting ProP activity by reducing ProP levels acs.orgbiorxiv.org. The ProP protein is an integral membrane protein of approximately 500 amino acids acs.orgnih.gov.

Table 2: Key Characteristics of ProP (Proline Porter II)

FeatureDescriptionSource
Transporter Type Proton/osmolyte symporter (Major Facilitator Superfamily, MFS) ias.ac.inacs.org ias.ac.inacs.org
Substrate Specificity Broad: L-proline, glycine betaine, proline betaine, ectoine imrpress.comias.ac.inasm.orgacs.orguni-muenchen.deoup.com imrpress.comias.ac.inasm.orgacs.orguni-muenchen.deoup.com
Physiological Role Osmosensor and osmoregulator; osmoprotection against osmotic stress imrpress.comacs.orgmicrobiologyresearch.org imrpress.comacs.orgmicrobiologyresearch.org
Regulation Osmotically induced (3-4 fold) ias.ac.inuni-muenchen.demicrobiologyresearch.org; activated at transport level by osmotic upshifts ias.ac.inacs.org; post-translationally regulated by ProQ acs.orgbiorxiv.org ias.ac.inacs.orguni-muenchen.demicrobiologyresearch.orgbiorxiv.org

ProU (ProVWX Operon)

The ProU system is a high-affinity, binding-protein-dependent ATP-binding cassette (ABC) transporter encoded by the proU operon, which consists of three genes: proV, proW, and proX imrpress.comias.ac.inoup.comasm.orgnih.govuni-marburg.deebi.ac.uk. ABC transporters are ubiquitous membrane proteins that couple the hydrolysis of ATP to the active transport of a wide range of substrates across membranes, enabling accumulation against concentration gradients cas.cznih.govrupress.orgguidetopharmacology.org.

The components of the ProU system are:

ProV: The ATP-binding subunit, associated with the cytoplasmic membrane, providing the energy for transport through ATP hydrolysis uni-marburg.deebi.ac.uk.

ProW: The integral membrane protein subunit, forming the channel through the membrane asm.orguni-marburg.deebi.ac.uk.

ProX: The periplasmic substrate-binding protein (PBP), which binds to substrates in the periplasm and presents them to ProVW for transport imrpress.comnih.govuni-marburg.deebi.ac.uknih.gov. ProX exhibits high affinity for glycine betaine and proline betaine nih.govnih.gov.

ProU transports a wide range of compatible solutes, including L-proline, glycine betaine, proline betaine, and ectoine imrpress.comias.ac.inoup.comasm.orgoup.comnih.gov. It is known for its strong osmotic inducibility, with its expression being highly increased in cells grown at high osmolarity, often showing a 60- to 100-fold or even more than 100-fold induction by hyperosmotic stress ias.ac.inasm.orgnih.govasm.org. This regulation occurs at both the transcriptional and post-transcriptional levels nih.govuni-koeln.de.

At the transcriptional level, the proU promoter is osmoresponsive, and transcription is repressed by the nucleoid-associated protein H-NS under low osmolarity conditions nih.govasm.orguni-koeln.denih.gov. Osmotic upshock triggers increased transcription asm.orguni-marburg.de. Post-transcriptional osmoregulation of proU involves mRNA processing by RNase III. Under low osmolarity, RNase III efficiently processes the proU mRNA, leading to rapid degradation (half-life of 4-7 seconds). Under high osmolarity, this processing is inhibited, resulting in a more stable proU mRNA (half-life of 65-75 seconds) uni-koeln.de. Like ProP, ProU activity is also activated at the level of transport by osmotic stress ias.ac.in.

Table 3: Key Characteristics of ProU (ProVWX Operon)

FeatureDescriptionSource
Transporter Type High-affinity ABC (ATP-binding cassette) transporter imrpress.comias.ac.inoup.comnih.govuni-marburg.de imrpress.comias.ac.inoup.comnih.govuni-marburg.de
Components ProV (ATP-binding), ProW (integral membrane), ProX (periplasmic binding protein) imrpress.comnih.govuni-marburg.deebi.ac.uknih.gov imrpress.comnih.govuni-marburg.deebi.ac.uknih.gov
Substrate Specificity Broad: L-proline, glycine betaine, proline betaine, ectoine imrpress.comias.ac.inoup.comasm.orgoup.comnih.gov imrpress.comias.ac.inoup.comasm.orgoup.comnih.gov
Physiological Role Osmoprotection against hyperosmotic stress; highly important for cell volume regulation imrpress.comias.ac.inoup.comnih.govuni-marburg.denih.gov imrpress.comias.ac.inoup.comnih.govuni-marburg.denih.gov
Regulation Osmotically inducible (60-100+ fold induction) ias.ac.inasm.orgnih.govasm.org; regulated transcriptionally (H-NS repression) and post-transcriptionally (RNase III mRNA processing) nih.govasm.orguni-koeln.denih.gov ias.ac.inasm.orgnih.govasm.orguni-koeln.denih.gov
mRNA Stability High osmolarity: 65-75 seconds half-life; Hypoosmotic stress: 4-7 seconds half-life uni-koeln.de uni-koeln.de

Properties

CAS No.

111565-48-1

Molecular Formula

C6Br4S2

Synonyms

sodium proline cotransporter, E coli

Origin of Product

United States

Molecular Biology and Genetic Architecture of E. Coli Proline Co Transporters

The put Operon and PutP (Proline Porter I)

The put operon is responsible for the high-affinity transport and subsequent catabolism of proline. It comprises two key genes, putP and putA, which are divergently transcribed. nih.govresearchgate.net putP encodes the Na+/proline cotransporter PutP, while putA encodes a bifunctional flavoprotein, PutA, that not only catalyzes the two-step oxidation of proline to glutamate (B1630785) but also acts as a transcriptional repressor of the put operon. nih.govnews-medical.netnih.gov

Genetic Locus and Gene Organization of putP

The putP gene is part of the put gene cluster, which also includes the putA gene. asm.org These two genes are located adjacent to each other on the E. coli chromosome and are transcribed in opposite directions from a shared intergenic regulatory region. researchgate.net This divergent arrangement allows for coordinated control of both proline uptake and its breakdown.

Transcriptional Control Elements of putP

The expression of putP is tightly regulated at the transcriptional level. The regulatory region situated between the putA and putP genes contains the promoter sequences for both. nih.gov The activity of the putP promoter is subject to both catabolite repression and specific induction by proline. nih.gov The transcriptional regulation is primarily mediated by the PutA protein, which functions as a repressor in the absence of proline. news-medical.net

Detailed analysis of the put control region has identified five operator sites where the PutA protein binds. nih.gov Each of these operator sites contains the consensus sequence motif 5′-GTTGCA-3′. nih.gov The binding of PutA to these sites physically obstructs the binding of RNA polymerase to the putP promoter, thereby inhibiting transcription. nih.gov

FeatureDescriptionReference
Regulator PutA protein nih.gov
Effector Proline (inducer) news-medical.net
Operator Sites Five identified sites in the putA-putP intergenic region nih.gov
Consensus Motif 5′-GTTGCA-3′ nih.gov

Role of PutA in putP Gene Expression

The PutA protein plays a central and dual role in the regulation of the put operon. In its enzymatic capacity, it is a membrane-associated flavoprotein that carries out the proline dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) activities, converting proline to glutamate. nih.gov

In its regulatory capacity, PutA acts as a transcriptional repressor. nih.gov In the absence of proline, PutA binds to the operator sites within the put control region, effectively blocking the transcription of both putA and putP. researchgate.netnews-medical.net When proline is present, it is believed to induce a conformational change in PutA, leading to its dissociation from the DNA. This derepression allows for the transcription of putP and putA, leading to the synthesis of the proline transporter and the catabolic enzymes, respectively. news-medical.net Research has shown that PutA represses the putA promoter more strongly than the putP promoter. nih.gov

The proP Locus and ProP (Proline Porter II)

Escherichia coli possesses a second proline transport system, Proline Porter II, encoded by the proP gene. nih.govwikipedia.org This system is particularly important for the cell's response to osmotic stress, as ProP can also transport glycine (B1666218) betaine (B1666868), a potent osmoprotectant. nih.gov

Genomic Location and Operon Structure of proP

The proP gene is located at a distinct chromosomal locus from the put operon. Unlike the put system, the proP locus in E. coli consists of a single gene, proP, which constitutes a monocistronic operon. nih.gov This means that the proP gene is transcribed into a single mRNA molecule that codes for the ProP protein. The gene itself consists of a 1500 base-pair open reading frame. nih.gov

Transcriptional Directionality and Termination Signals of proP

The transcription of the proP gene is a regulated process involving two distinct promoters, designated P1 and P2. nih.gov This dual promoter system allows for differential regulation in response to various environmental cues.

Promoter P1: This promoter is responsible for the strong expression of proP in minimal medium and mediates the response to osmotic signals. nih.gov

Promoter P2: This promoter is induced as bacterial cultures enter the stationary phase of growth, a response that is dependent on the alternative sigma factor, RpoS (σS). nih.gov

Sequence analysis of the chromosomal DNA fragment containing proP has identified putative promoter and transcription termination signals that flank the open reading frame. nih.gov The presence of these signals defines the start and end points of transcription for the proP gene. The direction of transcription for proP has been determined to be clockwise on the E. coli chromosome.

PromoterRegulatory SignalSigma Factor DependenceReference
P1 Osmotic stress- nih.gov
P2 Stationary phaseRpoS (σS) nih.gov

Influence of proQ on ProP Activity and Levels

The proQ gene in Escherichia coli encodes a protein that plays a significant role in modulating the activity of the ProP transporter, a key osmolyte transporter. ProQ is not a direct transcriptional regulator of the proP gene; instead, it functions post-transcriptionally to control the levels of the ProP protein. acs.orgnih.gov Mutations in proQ lead to decreased levels of ProP, which in turn impairs the transporter's activity, particularly in response to osmotic upshifts. nih.govnih.gov

ProQ has been identified as an RNA chaperone. acs.orgnih.gov Its structure contains N- and C-terminal domains predicted to be similar to the known RNA chaperones FinO and Hfq, respectively. acs.orgnih.gov Experimental evidence confirms that ProQ can bind RNA and facilitate RNA strand exchange and duplexing. acs.orgnih.gov This suggests that ProQ's regulatory function on ProP involves interaction with RNA, likely the proP messenger RNA (mRNA), to influence its translation or stability. acs.orgsemanticscholar.org

Factor Description Effect on ProP Mechanism
ProQ A cytoplasmic RNA chaperone protein with FinO-like and Hfq-like domains. acs.orgnih.govAmplifies ProP activity by increasing ProP protein levels. acs.orgnih.govnih.govPost-transcriptional regulation, likely by binding to proP mRNA to regulate its translation. acs.orgnih.gov

The proU Operon (ProVWX) and ProU Transport System

The proU operon in E. coli encodes a high-affinity ATP-binding cassette (ABC) transport system for the osmoprotectant glycine betaine. nih.govnih.gov Its expression is tightly regulated and can be induced several hundredfold when cells are grown in media of high osmolarity, playing a crucial role in adaptation to osmotic stress. nih.govasm.org The transporter consists of three protein components encoded by the operon. nih.gov

Genetic Organization of proV, proW, and proX Genes

The proU operon is comprised of three contiguous genes: proV, proW, and proX. nih.gov

proV : Encodes a peripheral membrane protein that contains the ATP-binding site. It is responsible for energizing the transport process through ATP hydrolysis. nih.gov

proW : Encodes an integral membrane protein that forms the channel through which the substrate is translocated across the cytoplasmic membrane.

proX : Encodes a periplasmic binding protein that captures glycine betaine with high affinity and delivers it to the membrane-spanning ProW component.

These three genes are transcribed together as a single polycistronic mRNA, ensuring the coordinated synthesis of all three components of the transport system. pharmacy180.comwikipedia.org

Promoter Regions and Transcriptional Start Sites of proU

The transcriptional regulation of the proU operon is complex, involving multiple promoter elements that respond to osmotic signals.

Research has identified two distinct, osmoresponsive promoters that direct the expression of the proU operon. nih.govasm.org

P2 Promoter : This promoter was the first to be characterized and is located approximately 60 nucleotides upstream of the start codon for the proV gene. nih.govasm.org It is considered the primary promoter responsible for the bulk of proU transcription under osmotic stress. nih.govnih.gov

P1 Promoter : Located further upstream, about 250 nucleotides from the proV start codon, the P1 promoter also contributes to the operon's expression. nih.govasm.org Expression from the P1 promoter is dependent on the alternative sigma factor RpoS (σS) and is notably induced during the stationary phase of growth or under specific stress conditions like cold shock. core.ac.ukasm.org

While both promoters are responsive to osmotic signals, they appear to be part of a multi-layered regulatory system that allows the cell to fine-tune the expression of this critical transporter in response to various environmental cues. nih.govcore.ac.uk

Promoter Location Relative to proV Start Key Characteristics Sigma Factor Dependence
P1 ~250 nucleotides upstreamInduced in stationary phase and by cold stress. core.ac.ukasm.orgRpoS (σS) core.ac.uk
P2 ~60 nucleotides upstreamPrimary promoter for osmo-induced expression. nih.govasm.orgnih.govRpoD (σ70) core.ac.uk

Cis-Acting Regulatory Elements within the proU Operon

The regulation of proU transcription is mediated by several cis-acting DNA sequences, which are sites on the DNA molecule that are bound by regulatory proteins. wikipedia.org These elements are located both upstream of the promoters and downstream, within the coding region of the first gene.

A key finding is the presence of a negative regulatory element located within the proV gene itself. nih.govasm.org This downstream region is involved in repressing proU transcription at low osmolarity. nih.gov Deletion analysis has also shown that sequences located far upstream of the promoters, approximately 200 bp upstream of the -35 region of the P2 promoter, are required for the high-level expression of the operon. asm.org The combination of upstream activating sequences, the two promoters, and the downstream negative regulatory element contributes to the wide range of transcriptional control observed for the proU operon. nih.govasm.org For instance, sequences around the P1 and P2 promoters confer approximately 5-fold and 8-fold osmoresponsivity, respectively, while the downstream negative regulatory element is associated with a 25-fold effect on expression. nih.gov

Role of Nucleoid-Associated Proteins (NAPs) in proU Regulation

Nucleoid-associated proteins (NAPs) are small, abundant DNA-binding proteins that play crucial roles in compacting the bacterial chromosome and regulating the expression of a wide array of genes. nih.govsemanticscholar.orgfrontiersin.org Several NAPs are involved in the intricate regulation of the proU operon.

The Histone-like Nucleoid-Structuring protein (H-NS) is a major player in proU regulation, acting primarily as a transcriptional repressor. nih.govembopress.org H-NS shows a preference for binding to AT-rich DNA sequences, and such sequences are found in the proU regulatory region and within the proV gene. nih.govscienceopen.com At low osmolarity, H-NS binds to these sites, forming a repressive nucleoprotein complex that inhibits transcription initiation by RNA polymerase. nih.govnih.govresearchgate.net Mutations in the hns gene lead to a significant derepression of proU expression, although osmotic inducibility is not completely abolished. nih.govnih.gov This indicates that while H-NS is a key repressor, other factors are involved in the osmotic signaling pathway. The inhibitory effect of H-NS is sensitive to intracellular conditions, such as the concentration of potassium ions, which increases with osmotic stress and can modulate H-NS-DNA interactions. nih.gov

Other NAPs have also been implicated in proU regulation:

HU (Heat Unstable nucleoid protein) : Mutations in the genes encoding HU (hupA and hupB) result in a significant decrease in the osmotic inducibility of proU. core.ac.uk HU appears to exert its regulatory effect through the P2 promoter region. core.ac.uk

IHF (Integration Host Factor) and FIS (Factor for Inversion Stimulation) : While these NAPs are known to be global regulators of gene expression, experiments with himA (encoding a subunit of IHF) and fis mutant strains have indicated that they are not essential for the normal osmoregulation of proU expression. asm.orgnih.govfrontiersin.org

The collective action of these NAPs, particularly the repressive role of H-NS that is counteracted under high osmolarity, is central to the precise control of the proU transport system. core.ac.ukresearchgate.net

NAP Primary Role in proU Regulation Mechanism of Action
H-NS Transcriptional Repressor nih.govembopress.orgBinds to AT-rich DNA in the promoter and proV gene, inhibiting transcription at low osmolarity. nih.govresearchgate.net
HU Positive Regulator core.ac.ukRequired for full osmotic inducibility, likely acting via the P2 promoter. core.ac.uk
IHF Not essential for osmoregulation. asm.orgMutant strains show normal osmoregulation of proU. asm.org
FIS Not essential for osmoregulation. asm.orgMutant strains show normal osmoregulation of proU. asm.org

Structural Biology and Mechanistic Insights into Proline Co Transport

PutP: Molecular Architecture and Transport Mechanism

PutP is a well-studied member of the SSSF (also known as the SLC5 family), which is characterized by its ability to couple the transport of various solutes to the sodium ion gradient. The transporter operates with a 1:1 stoichiometry for sodium ions and L-proline. Kinetic analyses have established PutP as a high-affinity transporter specific for L-proline, with a Michaelis constant (Km) for proline of approximately 2 µM. imrpress.com The function of PutP is dependent on the lipid environment, with activity being stimulated by phosphatidylethanolamine (B1630911) and phosphatidylglycerol.

The precise topology of PutP has been a subject of investigation, with early models evolving as more sophisticated experimental techniques have been applied. These models primarily concern the number of transmembrane helices and the orientation of the protein's termini relative to the cytoplasmic membrane.

Initial predictions of PutP's secondary structure, based on hydropathy profile analysis of its amino acid sequence, proposed a model consisting of 12 transmembrane (TM) domains arranged in a zig-zag fashion, connected by hydrophilic loops. researchgate.net This 12-helix model was a common early prediction for members of the SSSF.

However, subsequent experimental evidence has led to the establishment of a 13-helix model as the accepted topology. researchgate.netebi.ac.ukuni-muenchen.de This updated model is supported by a variety of experimental approaches, including gene fusion studies, cysteine accessibility analysis, and site-directed spin labeling in combination with electron paramagnetic resonance (EPR) spectroscopy. uni-muenchen.denih.gov The current consensus is that PutP consists of 13 transmembrane helices, a structure that provides a more accurate framework for understanding its function. ebi.ac.ukuni-muenchen.dewikipedia.org

ModelNumber of Transmembrane HelicesBasis of PredictionStatus
Early Model12Hydropathy plot analysisSuperseded
Accepted Model13Experimental evidence (gene fusions, EPR, etc.) researchgate.netebi.ac.ukuni-muenchen.deCurrent Consensus

The orientation of the N- and C-termini of a membrane protein is a critical aspect of its topology. For the 13-TM model of PutP, there is strong experimental consensus that the N-terminus is located on the periplasmic side of the membrane, while the C-terminus faces the cytoplasm. researchgate.netebi.ac.ukwikipedia.org The cytoplasmic location of the C-terminus has been explicitly confirmed through immunological studies. researchgate.net This arrangement is a common topological motif for members of the SSSF. ebi.ac.uk

TerminusCellular LocationSupporting Evidence
N-TerminusPeriplasmicTopological modeling and experimental determination researchgate.netebi.ac.ukwikipedia.org
C-TerminusCytoplasmicImmunological studies, topological modeling researchgate.netebi.ac.ukwikipedia.org

The transport cycle of PutP involves the coordinated binding and release of sodium ions and a proline molecule. This process is facilitated by specific amino acid residues located within the transmembrane domains that form the binding pockets and translocation pathway. The structure is organized around a core of 10 TMs (TM2 to TM11 in the 13-helix model) which correspond to the 10 TMs found in transporters with a LeuT-type structural fold. This core consists of two inverted repeats of five transmembrane segments each. researchgate.netnih.gov

Site-directed mutagenesis and spectroscopic analyses have been instrumental in identifying key residues essential for ligand binding and transport. Aspartate 55 (Asp55), located in the first core transmembrane domain (TM1', corresponding to TM2 of the full protein), plays a multifaceted role. It is not directly involved in the primary coordination of the substrate but is crucial for separating the external and cytoplasmic substrate binding sites (Se and Sc). nih.gov Furthermore, along with other residues in TM1' such as Ala53 and Met56, Asp55 participates in the binding of the sodium ion at a site equivalent to the conserved Na2 site in other LeuT-fold transporters. nih.gov

Other residues in different transmembrane domains have also been identified as critical for forming the binding pockets. The proline binding site involves contributions from residues in multiple domains, including Trp244 and Tyr248 in TM6'. nih.gov The sodium binding site, in addition to the residues in TM1', also involves Ser340 and Thr341 in TM8'. nih.gov

Table 1: Key Amino Acid Residues in E. coli PutP and Their Functions

Residue Location Function Reference
Ala-53 TM1' (TM2) Sodium binding (Na2 site) nih.gov
Ser-54 TM1' (TM2) Part of the cytoplasmic substrate binding site (Sc) nih.gov
Asp-55 TM1' (TM2) Sodium binding (Na2 site); separates external and cytoplasmic substrate sites nih.gov
Met-56 TM1' (TM2) Sodium binding (Na2 site) nih.gov
Trp-59 TM1' (TM2) Part of the external substrate binding site (Se) nih.gov
Trp-244 TM6' (TM7) Proline binding imrpress.comnih.gov
Tyr-248 TM6' (TM7) Proline binding; separates external and cytoplasmic substrate sites; impacts sodium binding nih.gov
Pro-252 TM6' (TM7) Part of the cytoplasmic substrate binding site (Sc) nih.gov
Ser-340 TM8' (TM9) Sodium binding (Na2 site) nih.gov
Thr-341 TM8' (TM9) Sodium binding (Na2 site) nih.gov

PutP's structure and mechanism are representative of the broader SSSF. This family is characterized by a conserved structural fold, often referred to as the LeuT-fold, which features a core of 10 transmembrane helices organized into two inverted repeats of 5 helices (5-TM repeats). nih.gov This pseudo-two-fold symmetry is a hallmark of the family and is essential for the alternating access mechanism of transport, where the transporter exposes its binding sites to either the periplasm or the cytoplasm, but never both simultaneously.

A highly conserved feature within the SSSF is the central sodium-binding site, known as the Na2 site. nih.gov In PutP, this site is formed by residues on TM1' and TM8', including the aforementioned Ala53, Asp55, Met56, Ser340, and Thr341. nih.gov The unwound region in the middle of the first core transmembrane helix (TM1' in PutP) is a critical part of this conserved Na2 site. The binding of a sodium ion at this site is believed to induce a conformational change that increases the transporter's affinity for the substrate (proline), consistent with an ordered binding model where sodium binds first. This structural and mechanistic conservation underscores a common evolutionary origin and functional principle for the diverse members of the SSSF.

Table of Compounds

Compound Name
L-proline
Sodium
Phosphatidylethanolamine
Phosphatidylglycerol
Aspartate
Alanine
Serine
Methionine
Tryptophan
Tyrosine
Proline (amino acid)
Threonine

Conformational Dynamics during Transport Cycle

The function of the E. coli sodium proline cotransporter, like other secondary active transporters, is intrinsically linked to dynamic changes in its three-dimensional structure. This process, known as the transport cycle, allows the protein to bind substrates on one side of the membrane, undergo a conformational change, and release them on the opposite side. This cycle is driven by the electrochemical gradient of the coupling ion, in this case, sodium.

Alternating Access Mechanism

The transport mechanism of the sodium proline cotransporter is understood through the alternating access model, a fundamental concept for many membrane transporters. nih.gov This model posits that the transporter alternates between at least two major conformational states: an outward-facing state, where the substrate and ion binding sites are accessible from the periplasm, and an inward-facing state, where these sites are open to the cytoplasm. nih.govresearchgate.net The transition between these states effectively moves the binding sites, and thus the bound ligands, across the membrane barrier without forming a continuous open channel.

The cycle can be conceptualized as follows:

Outward-Facing Open: The transporter is open to the periplasm, ready to bind sodium and proline.

Occluded State: Upon binding of ligands, the transporter shifts to an occluded conformation where the substrates are trapped within the protein, inaccessible from either side of the membrane.

Inward-Facing Open: A subsequent conformational change exposes the binding sites to the cytoplasm, leading to the release of the sodium ion and proline, driven by their low intracellular concentrations.

Apo-Occluded/Return: After substrate release, the empty transporter returns to the outward-facing conformation to begin a new cycle.

Structural insights from related transporters, such as the outward-facing structure of the Na+/leucine transporter (LeuT) and the inward-facing structure of the Na+/galactose transporter (vSGLT), provide structural templates for understanding these distinct states. nih.gov A homology model of the E. coli transporter ProP, based on the inward-facing structure of the glycerol-3-phosphate transporter (GlpT), supports its participation in this alternating access mechanism. researchgate.net

Ligand-Induced Conformational Alterations

The transition between the different states of the transport cycle is not random but is tightly coupled to the binding and release of ligands (sodium ions and proline). nih.gov The binding of these substrates induces specific conformational changes that drive the cycle forward. In the E. coli Na+/proline symporter, the binding of proline is absolutely dependent on the presence of Na+. nih.gov

The binding of a sodium ion, followed by a proline molecule, is thought to stabilize the transporter in an occluded or inward-facing conformation, thereby promoting the translocation process. elifesciences.orgresearchgate.net Conversely, the release of these ligands into the cytoplasm facilitates the reversion of the transporter to its outward-facing state. Protons can also act as regulatory factors, modulating the transport activity by influencing these conformational shifts. nih.gov These ligand-induced changes ensure the tight coupling between ion and substrate movement, preventing the uncoupled leakage of sodium ions across the membrane. While the precise, large-scale structural changes in ProP upon ligand binding are yet to be fully elucidated, studies on homologous systems show that these alterations involve significant movements of transmembrane helices, particularly those lining the substrate translocation pathway. nih.gov

Homology Modeling and Structural Comparisons (e.g., with vSGLT, LeuT)

In the absence of a high-resolution experimental structure for the E. coli sodium proline cotransporter ProP, homology modeling has been a critical tool for gaining structural and mechanistic insights. researchgate.netnih.gov This computational approach builds a three-dimensional model of a protein based on the known experimental structure of a homologous protein (a "template").

A homology model of the E. coli proline transporter PutP, a paralog of ProP, was generated using the crystal structure of the Vibrio parahaemolyticus Na+/galactose symporter (vSGLT) as a template. nih.gov Both PutP and vSGLT are members of the Solute:Sodium Symporter (SSS) family. nih.govnih.gov A model for ProP, which belongs to the Major Facilitator Superfamily (MFS), was built using the E. coli glycerol-3-phosphate transporter (GlpT) structure as a template. researchgate.net

These models and structural comparisons, particularly with the well-characterized transporters LeuT and vSGLT, have revealed a conserved structural architecture. nih.govnih.gov A key feature is the "LeuT fold," which consists of a core of 10 transmembrane domains (TMs) organized into two inverted repeats of five helices each (TMs 2-6 and 7-11 in vSGLT). nih.govnih.gov This structural motif is central to the alternating access mechanism of transport. The comparison between the outward-facing structure of LeuT and the inward-facing structure of vSGLT provides a compelling model for the conformational rearrangements that underlie solute transport. nih.gov These comparisons suggest that the Na+ binding site in vSGLT is similar to one of the sodium sites (the Na2 site) in LeuT, providing clues to the location of the ion binding sites in the proline transporters. nih.gov

Table 1: Structural Comparisons of Proline Transporters and Homologs
ProteinOrganismTransporter FamilyConserved FoldKnown/Modeled Conformation
ProPEscherichia coliMajor Facilitator Superfamily (MFS)MFS Fold (12 TMs)Inward-Facing (modeled) researchgate.net
PutPEscherichia coliSolute:Sodium Symporter (SSS)LeuT Fold (10-TM core) nih.govInward-Facing (modeled) nih.gov
vSGLTVibrio parahaemolyticusSolute:Sodium Symporter (SSS)LeuT Fold (10-TM core) nih.govInward-Facing (crystal structure) nih.gov
LeuTAquifex aeolicusNeurotransmitter:Sodium Symporter (NSS)LeuT Fold (10-TM core)Outward-Facing (crystal structure) nih.gov

ProP: Structural Features and Osmosensory Adaptations

ProP is not only a transporter but also a sophisticated osmosensor that becomes activated in response to hyperosmotic stress, allowing the cell to accumulate compatible solutes like proline to counteract water loss. nih.govnih.gov This dual function is encoded in its specific structural features.

Hydrophobic Nature and Transmembrane Helices

As an integral membrane protein, the structure of ProP is dominated by hydrophobic transmembrane α-helices that anchor it within the cytoplasmic membrane. nih.gov The protein is predicted to consist of 12 transmembrane helices, a common topology for members of the Major Facilitator Superfamily. nih.gov These helices are composed of amino acids with nonpolar side chains, which favorably interact with the fatty acid tails of the lipid bilayer, ensuring the protein's stability and proper orientation within the membrane. nih.govresearchgate.net The arrangement of these helices creates the translocation pathway for sodium and proline through the membrane.

Unique Structural Elements

ProP possesses distinct structural features that differentiate it from closely related transporters and are believed to be crucial for its osmosensing capabilities. nih.gov

Extended C-Terminal Domain: Unlike many other transporters in its superfamily, ProP has a large C-terminal extension. This domain is strongly predicted to form a homodimeric, antiparallel, α-helical coiled-coil. nih.govnih.gov This coiled-coil structure is involved in the dimerization of ProP molecules in the membrane. While dimerization itself may not be essential for transport activity, as monomers are functional, it may play a role in the protein's localization within the cell membrane and indirectly modulate its response to osmotic stress. nih.gov

Extended Central Hydrophilic Loop: ProP also features an extended hydrophilic loop located in the central part of the protein, connecting two of the transmembrane helices. nih.gov The function of this loop is not fully resolved, but its position suggests it could be involved in regulatory interactions or contribute to the conformational changes required for osmosensing.

N-Terminal Osmosensing Residues: While the C-terminal domain was long considered the primary osmosensing region, evidence indicates that residues within the N-terminal six-helix bundle are also critical. researchgate.net Mutations in this region have been shown to impair the osmotic activation of the transporter, suggesting that osmosensing is a complex process involving multiple domains of the protein. researchgate.net

Table 2: Unique Structural Features of ProP and Their Functions
Structural ElementLocationPredicted StructureProposed Function(s)
C-Terminal ExtensionCytoplasmic C-terminusAntiparallel α-helical coiled-coil nih.govnih.govMediates dimerization, may influence localization and osmoregulation nih.gov
Central LoopBetween transmembrane helicesExtended hydrophilic loop nih.govPotential regulatory or structural role in osmosensing
N-Terminal BundleTransmembrane helices 1-6α-helical bundleContains residues critical for osmotic activation researchgate.net
Extended Central Hydrophilic Loop

The structural architecture of the sodium/proline cotransporter in E. coli, a member of the Solute:Sodium Symporter (SSS) family, is characterized by a core of 13 transmembrane domains (TMs) connected by a series of hydrophilic loops of varying lengths. nih.gov These loops, which are exposed to either the cytoplasm or the periplasm, are crucial for the transporter's function, contributing to conformational changes associated with substrate and ion binding and translocation. While early hydropathy analyses suggested a 12-TM model, subsequent experimental evidence from gene fusion, Cys accessibility analysis, and site-specific proteolysis led to the establishment of a 13-TM topology. nih.gov In this model, the N-terminus is located in the periplasm, and the C-terminus faces the cytoplasm. nih.govnih.gov

Among the various loops, the central hydrophilic loops play significant roles. For instance, studies have identified several large loops connecting the transmembrane helices. Proteolysis experiments on reconstituted transporters have shown cleavage sites within putative cytoplasmic loops cL3, cL7, and cL9, indicating their exposure to the aqueous environment and suggesting a degree of flexibility that is likely necessary for the transport cycle. nih.gov While a single "extended central hydrophilic loop" is not formally designated in all literature, the loops connecting the core transmembrane segments are integral to the transporter's dynamic structure and function.

Carboxyl-Terminal Alpha-Helical Coiled-Coil Extension

A distinguishing structural feature of the osmosensory transporter ProP is its extended carboxyl-terminal domain, which is located in the cytoplasm. nih.gov This C-terminal extension has a pronounced tendency to form an alpha-helical coiled-coil structure. This coiled-coil is not a static feature but rather a dynamic one, playing a critical role in the osmoregulatory function of the protein. The formation of this homodimeric, C-terminal coiled-coil is directly linked to the transporter's activation state. nih.gov

Research has shown that ProP proteins with intact, linked C-terminal coiled-coils are activated at lower osmolalities. Conversely, mutations designed to disrupt the formation of this coiled-coil structure lead to a higher osmotic activation threshold. nih.gov This suggests that the interaction between the C-terminal domains of two ProP monomers stabilizes the active conformation of the transporter, making it more sensitive to changes in osmotic pressure. The dynamic equilibrium between associated and dissociated C-termini, therefore, acts as a molecular switch, modulating the transporter's activity in response to environmental osmotic stress.

Oligomeric State and Dimerization Interface

The functional form of the ProP transporter in the E. coli inner membrane is a homodimer. This oligomeric state is fundamental to its osmosensing and transport activities. The dimerization is a highly regulated process, influenced by both the protein's intrinsic structural features and its surrounding lipid environment. The primary interface for this dimerization involves the interaction between the carboxyl-terminal domains of two ProP monomers, which form the alpha-helical coiled-coil structure described previously. nih.gov

Dimer Formation via C-Terminal Domains and Specific Transmembrane Helices (e.g., TM III, TM VI)

Dimerization of the ProP transporter is mediated by specific structural elements. The most well-characterized interaction occurs via the cytoplasmic C-terminal domains, which intertwine to form a stable coiled-coil. This interaction is crucial for lowering the osmotic activation threshold of the transporter. nih.gov

In addition to the C-terminal domains, specific transmembrane helices contribute to the dimerization interface, stabilizing the complex within the membrane. While the complete set of interacting TMs is still under investigation, structural models and experimental data for related transporters of the LeuT-fold family suggest that helices on the protein's periphery are involved. Specifically, studies on the functional roles of individual TMs in the Na+/proline transporter PutP have highlighted the importance of TM II and TM VI in substrate binding and translocation, implying their central role in the protein's conformational dynamics, which would be influenced by dimerization. researchgate.net Crystal structures of homologous transporters reveal that dimer interfaces often involve helices like TM6, which plays a central role in substrate binding and the conformational changes necessary for transport. researchgate.net The interaction between these helices in two adjacent protomers helps to stabilize the dimeric complex and coordinate the activity of the two subunits.

Influence of Lipid Environment on Protein Function

The function of membrane proteins like the sodium/proline cotransporter is intrinsically linked to the physical and chemical properties of the surrounding lipid bilayer. The composition of the membrane, particularly the presence of specific lipid species, can modulate the protein's structure, oligomeric state, and catalytic activity. For the ProP transporter, the lipid environment is not merely a passive solvent but an active regulator of its osmosensory function.

Cardiolipin-Dependent Osmoregulatory Function

The anionic phospholipid cardiolipin (B10847521) (CL) has been identified as a key regulator of ProP's osmoregulatory activity in E. coli. nih.gov The cellular concentration of cardiolipin itself is subject to osmoregulation, increasing as the osmolality of the growth medium rises. nih.gov This increase in CL levels directly impacts ProP function.

The osmotic activation threshold of ProP is directly proportional to the membrane's cardiolipin content. nih.gov Cardiolipin exerts its influence through at least two mechanisms. Firstly, it promotes the polar localization of ProP within the bacterial cell. nih.gov Secondly, it modulates the formation of the C-terminal coiled-coil. The association of the ProP C-termini with cardiolipin-rich membrane domains at the cell poles is thought to inhibit coiled-coil formation, thereby raising the osmotic activation threshold. nih.gov This mechanism allows the cell to fine-tune the transporter's activity, ensuring that it is only activated when the external osmotic stress is sufficiently high, matching the cell's physiological state. Covalent cross-linking of the C-termini to stabilize the coiled-coil dimer reverses the inhibitory effect of increasing cardiolipin concentrations, confirming the role of this interplay in osmoregulation. nih.gov

Table 1: Effect of Cardiolipin on ProP Transporter Properties

PropertyEffect of Increased Cardiolipin (CL) ConcentrationReference
Osmotic Activation ThresholdIncreased (Requires higher osmolality for activation) nih.gov
Subcellular LocalizationPromotes concentration at cell poles nih.gov
C-Terminal Coiled-CoilInhibits formation by associating with C-termini nih.gov
Overall FunctionAdjusts transporter sensitivity to match ambient osmotic conditions nih.gov

ProU: Components and Proposed Structural Organization

ProU is a high-affinity, binding-protein-dependent ATP-binding cassette (ABC) transporter system in E. coli that is induced by hyperosmotic stress. nih.govnih.gov It facilitates the uptake of a range of compatible solutes, most notably glycine (B1666218) betaine (B1666868) and proline betaine, to counteract the deleterious effects of high external osmolarity. nih.govtandfonline.com The ProU system is composed of three essential protein components encoded by the proU operon (proV, proW, and proX). tandfonline.com

ProV: This is the ATP-binding cassette (ATPase) subunit, also known as the nucleotide-binding domain (NBD). Located at the cytoplasmic face of the inner membrane, ProV harnesses the energy from ATP hydrolysis to power the translocation of the substrate across the membrane. tandfonline.com

ProW: This component is the transmembrane domain (TMD) or permease. It is an integral membrane protein that forms the channel through which the compatible solute passes. tandfonline.comuniprot.org ProW has a notable N-terminal extension of approximately 100 amino acids whose function is not yet fully understood. tandfonline.com

ProX: This is the high-affinity periplasmic substrate-binding protein. ProX is responsible for initially capturing compatible solutes in the periplasm and delivering them to the ProW transmembrane channel for transport into the cytoplasm. tandfonline.com It binds glycine betaine with a very high affinity (KD of ~1 µM). tandfonline.com

The proposed structural organization of the ProU transporter follows the general architecture of Type I ABC importers. ProX, a soluble protein, diffuses freely within the periplasmic space. biotechreality.com Upon binding a molecule of a compatible solute like glycine betaine, ProX undergoes a conformational change. This substrate-loaded ProX then docks with the external face of the ProW transmembrane protein. This interaction signals the ProV ATPase on the cytoplasmic side to bind and hydrolyze ATP. The energy released from ATP hydrolysis is transmitted through the ProW permease, inducing a conformational change that opens the channel and allows for the translocation of the solute from ProX into the cytoplasm. tandfonline.com

Table 2: Components of the E. coli ProU ABC Transporter

ComponentGeneLocationPrimary FunctionReference
ProVproVCytoplasmic face of inner membraneATPase; Energizes transport via ATP hydrolysis tandfonline.com
ProWproWIntegral inner membrane proteinForms the transmembrane channel for solute translocation tandfonline.comuniprot.org
ProXproXPeriplasmHigh-affinity binding of compatible solutes tandfonline.com

ProX: Substrate-Binding Component Characterization

ProX is the periplasmic binding protein of the ProU system, responsible for the initial recognition and capture of compatible solutes from the extracellular environment. tandfonline.com Located in the periplasmic space of E. coli, ProX exhibits high affinity for its substrates, ensuring their efficient scavenging even at low concentrations. tandfonline.comuniprot.org

Crystallographic studies have revealed that ProX binds to its ligands, such as glycine betaine and proline betaine, with high specificity. This binding is mediated by cation-pi interactions between the quaternary amine of the ligand and the aromatic side chains of three tryptophan residues that form a binding pocket. This structural arrangement is a key determinant of the high-affinity binding characteristic of ProX.

The binding of a substrate to ProX induces a significant conformational change in the protein. This change is crucial for the subsequent interaction with the transmembrane component of the transporter, ProW, to initiate the translocation process across the inner membrane.

Table 1: Substrate Binding Affinities of the ProX Protein

SubstrateDissociation Constant (KD)
Glycine Betaine~1.4 µM
Proline Betaine~5.2 µM

This table summarizes the high-affinity binding of key osmoprotectants to the ProX protein, as determined by competition assays. nih.govresearchgate.net

ProV: Membrane-Associated Energy-Coupling Component

ProV is the ATP-binding and hydrolyzing subunit of the ProU transporter, functioning as the motor that powers the transport process. nih.govebi.ac.uk As a member of the ABC transporter superfamily, ProV contains conserved nucleotide-binding domains (NBDs) that bind and hydrolyze ATP to provide the necessary energy for substrate translocation against a concentration gradient. nih.gov

The ProV protein is associated with the cytoplasmic face of the inner membrane, where it interacts with the transmembrane protein ProW. tandfonline.com The energy released from ATP hydrolysis by ProV is coupled to conformational changes in ProW, which in turn drives the movement of the substrate from the periplasm into the cytoplasm. The ATPase activity of ProV is allosterically regulated by the substrate-binding and transmembrane components of the system, ensuring that ATP is consumed only when a substrate is productively bound and ready for transport. The activity of the ProU system, and by extension the function of ProV, is dependent on the ionic strength of the cytoplasm, providing a mechanism for the cell to sense and respond to osmotic stress. tandfonline.com

Multi-Component Nature of the ATP-Binding Cassette (ABC) Transporter

The ProU transporter is a classic example of a multi-component ABC importer. nih.gov Its function relies on the coordinated action of its three essential components: ProX, ProW, and ProV. nih.govtandfonline.com The transport cycle begins in the periplasm where ProX binds a compatible solute. nih.govresearchgate.net This binding event triggers a conformational change in ProX, which then docks with the periplasmic face of the ProW transmembrane protein.

This interaction signals the presence of the substrate to the cytoplasmic ProV subunits. The ProV dimer then binds and hydrolyzes ATP. ebi.ac.uknih.gov The energy from this hydrolysis is transduced through ProW, causing a conformational change in the transmembrane domains that opens a channel across the inner membrane. This allows the substrate to be released from ProX and translocated into the cytoplasm. Following substrate release, ADP and inorganic phosphate (B84403) dissociate from ProV, and the transporter resets to its initial conformation, ready for another transport cycle. This intricate interplay between the three components ensures the efficient and regulated uptake of osmoprotectants in response to environmental stress.

Table 2: Components of the E. coli ProU ABC Transporter System

ComponentLocationFunction
ProXPeriplasmHigh-affinity substrate-binding protein. uniprot.org
ProWInner MembraneTransmembrane protein forming the channel for substrate translocation. tandfonline.com
ProVCytoplasm (membrane-associated)ATP-binding and hydrolyzing protein (ATPase) that powers transport. nih.govebi.ac.uk

Regulatory Mechanisms Governing Proline Co Transporter Activity

Transcriptional Regulation of putP, proP, and proU

The expression of the genes encoding the proline cotransporters is meticulously controlled by a variety of environmental and intracellular signals. This transcriptional regulation allows E. coli to modulate the number of transporter proteins in the cell membrane, thereby adjusting its capacity for osmoprotectant uptake.

The primary environmental signal that triggers the upregulation of proline cotransporter genes is an increase in extracellular osmolarity. The proP and proU genes, in particular, are strongly induced by osmotic stress. The proU operon, which encodes a high-affinity ABC transporter for glycine (B1666218) betaine (B1666868) and proline, can be induced up to 400-fold in response to hyperosmotic conditions. nih.gov Similarly, the transcription of proP, encoding a lower-affinity but broad-specificity transporter, is also significantly increased under osmotic stress. nih.gov The proP gene is transcribed from two different promoters, P1 and P2, which are responsive to osmotic and growth phase signals. researchgate.net The RpoS (σS) sigma factor, a key regulator of the general stress response in E. coli, plays a role in the expression of both proP and proU. nih.govresearchgate.net

While the initial response to osmotic shock is a robust induction of these genes, this response is also attenuated. As the cell accumulates compatible solutes and restores turgor pressure, the signal for high-level expression of these transporters is diminished. This attenuation prevents the excessive accumulation of osmoprotectants, which could be metabolically costly and potentially detrimental to the cell.

A rapid physiological response to hyperosmotic shock is the accumulation of intracellular potassium ions (K+), with glutamate (B1630785) serving as the primary counter-ion. The resulting high concentrations of potassium glutamate are thought to be a key intracellular signal for the osmotic induction of gene expression, including that of the proU operon. nih.gov While potassium glutamate is crucial for the initial osmotic balance, its accumulation can also have inhibitory effects on various cellular processes. Therefore, the subsequent uptake of compatible solutes like proline and glycine betaine, facilitated by the induced transporters, allows the cell to reduce its reliance on high intracellular potassium glutamate concentrations.

The presence of exogenous compatible solutes, such as glycine betaine, can lead to the repression of the proline cotransporter systems. This is not a classical transcriptional repression in the sense of a repressor protein binding to an operator. Instead, it is a form of feedback inhibition at the level of transport activity and necessity. When a highly effective osmoprotectant like glycine betaine is available and transported into the cell, the internal osmotic balance is restored more efficiently. This reduces the intracellular signals that promote the transcription of putP, proP, and proU. For instance, both ProP and ProU can transport glycine betaine. nih.govresearchgate.netebi.ac.uk The high affinity of the ProU system for glycine betaine makes it a primary transporter for this compound. nih.govresearchgate.net Once intracellular levels of such osmoprotectants are sufficient, the need for further synthesis of these transporters is diminished, leading to a downregulation of their gene expression. Proline betaine has also been shown to be a major substrate for the ProU transport system and competes with glycine betaine for binding. nih.govresearchgate.net

The transcriptional regulation of proline cotransporter genes is also integrated into the global regulatory networks of the cell, involving nucleoid-associated proteins and changes in DNA topology.

The histone-like nucleoid structuring (H-NS) protein is a global gene regulator that preferentially binds to AT-rich DNA and often acts as a transcriptional repressor. H-NS is involved in the silencing of the proU operon under low osmolarity conditions. nih.gov A mutation in the gene encoding H-NS (historically osmZ) leads to a significant derepression of proU expression even in the absence of an osmotic stimulus. nih.gov

The Leucine-responsive regulatory protein (Lrp) is another major global regulator in E. coli that controls the expression of a large number of genes, often in response to the nutritional status of the cell. nih.govnih.gov Lrp can act as both an activator and a repressor of transcription. nih.govnih.gov It has been shown to bind to multiple sites in the regulatory regions of various operons. nih.gov Lrp is known to regulate its own expression, acting as a repressor of the lrp gene. nih.gov While its direct and specific role in the osmotic regulation of putP, proP, and proU is part of a complex regulatory web, its function as a global regulator of cellular metabolism and stress response indicates its involvement in modulating the expression of these transporters in response to broader physiological cues. researchgate.net

Changes in DNA supercoiling are also believed to play a role in the osmotic regulation of gene expression. Increased DNA supercoiling has been proposed as one of the mechanisms that could mediate the osmoresponsivity of proU. nih.gov

GeneRegulatorMode of RegulationInducing/Repressing Condition
proU Osmotic StressInductionHigh Osmolarity
Potassium GlutamateInductionHigh Intracellular Concentration
H-NS (OsmZ)RepressionLow Osmolarity
proP Osmotic StressInductionHigh Osmolarity
RpoS (σS)InductionStationary Phase/Stress
putP ProlineInductionProline as Carbon/Nitrogen Source
lrp LrpRepressionHigh Lrp Concentration

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, the activity of proline cotransporters is also regulated at the post-transcriptional and post-translational levels. These mechanisms allow for a more immediate response to osmotic stress than the synthesis of new proteins.

The ProP protein is a remarkable molecular sensor that is directly activated by an increase in extracellular osmolarity. This activation occurs rapidly, in the absence of protein synthesis, and has been demonstrated in whole cells, cytoplasmic membrane vesicles, and in vitro in proteoliposomes containing purified ProP. nih.govasm.orgacs.org

Several factors have been identified that modulate the osmotic activation of ProP:

C-terminal Coiled-Coil Domain: The ProP protein possesses a C-terminal extension that can form a coiled-coil structure. This domain is implicated in the osmoregulation of ProP, tuning the transporter to be activated at lower osmolalities. nih.gov

Membrane Lipid Composition: The phospholipid composition of the cytoplasmic membrane, particularly the proportion of cardiolipin (B10847521), changes in response to the growth osmolality. Increased cardiolipin content is correlated with a requirement for a higher osmolality to activate ProP. nih.gov

ProQ Protein: The protein ProQ has been shown to influence the osmotic activation of ProP at a post-translational level. nih.govasm.org In the absence of ProQ, the extent of ProP activation by osmotic upshift is significantly reduced. asm.org

The osmolality required for half-maximal activation of ProP is influenced by the ionic strength within the proteoliposome lumen, with different anions having varying effects that follow the Hofmeister series. nih.gov

Effects of ProQ Protein on ProP Activity and Levels

The ProQ protein has been identified as a significant post-transcriptional regulator of ProP. nih.gov It functions as an RNA chaperone, influencing the levels and activity of the ProP transporter, particularly in response to changes in environmental osmolality and during different growth phases. nih.gov

Research has demonstrated that mutations in the proQ gene lead to a marked decrease in ProP activity. nih.gov Studies have shown that in proQ mutant strains, ProP activity can be significantly reduced. For instance, when cultivated in a hypertonic medium containing 0.3 M NaCl, a proQ mutant exhibited only 41% of the ProP activity observed in the wild-type strain. Furthermore, under optimal osmotic upshift conditions with approximately 0.12 M NaCl, the wild-type ProP activity was measured at 22 nmol/min/mg of protein. In contrast, a proQ mutant strain displayed a drastically lower activity of 3 ± 1 nmol/min/mg of protein. This diminished activity could be restored to wild-type levels (12 ± 2 nmol/min/mg of protein) through the introduction of a plasmid expressing the proQ gene.

The prevailing evidence suggests that ProQ does not regulate the transcription of the proP gene. nih.gov Instead, it is thought to act as an RNA-binding protein that modulates the translation of proP mRNA. nih.gov This mode of regulation allows for a rapid response to environmental cues, enabling the cell to quickly adjust the number of active ProP transporters in the membrane. The effect of ProQ on ProP levels is dependent on both the osmolality of the surrounding medium and the growth phase of the bacteria. nih.gov

ConditionStrainProP Activity (nmol/min/mg of protein)Relative Activity (%)
Hypertonic Medium (0.3 M NaCl)Wild-Type-100%
Hypertonic Medium (0.3 M NaCl)proQ Mutant-41%
Optimal Osmotic Upshift (~0.12 M NaCl)Wild-Type22100%
Optimal Osmotic Upshift (~0.12 M NaCl)proQ Mutant3 ± 1~14%
Optimal Osmotic Upshift (~0.12 M NaCl)proQ Mutant with proQ Plasmid12 ± 2~55%

Specificity of Substrate and Ion Binding in Modulating Transport Kinetics

The ProP transporter exhibits a degree of substrate specificity, primarily transporting proline but also recognizing other compatible solutes. In addition to proline, ProP can transport other zwitterionic compounds such as glycine betaine, ectoine (B1671093), proline betaine, stachydrine, pipecolic acid, and taurine. uniprot.orgresearchgate.net This broad substrate range allows E. coli to utilize various osmoprotectants available in its environment.

The transport process is an active symport system, meaning it couples the movement of the substrate to the electrochemical gradient of a co-transported ion. ProP mediates the cotransport of a proton (H+) with the zwitterionic form of proline. uniprot.org The activity of ProP is also stimulated by the presence of exogenous potassium (K+). uniprot.org

The kinetics of transport vary depending on the substrate. The affinity of the transporter for its substrate is described by the Michaelis constant (Km), with a lower Km value indicating a higher affinity. The maximum velocity of transport is represented by Vmax. For its primary substrate, proline, the ProP transporter has a reported Km of 175 μM and a Vmax of 83.6 nmol/min/mg of protein. nih.gov For glycine betaine, the kinetics of the lower-affinity transport system, attributed to ProP, show a Km of 35 µM and a Vmax of 42 nmol/min/mg of protein. nih.gov It has also been noted that ProP is the primary transport system for ectoine, and the affinity for ectoine is similar to that for proline. nih.gov

Furthermore, the transport kinetics are influenced by the pH of the external medium. The apparent Km for proline uptake via ProP has been observed to increase as the pH decreases from 7.5 to 4.0, indicating a lower affinity for proline at more acidic pH values. uniprot.org This pH dependence is consistent with the role of a proton gradient in driving transport and suggests that a functional group on the transporter with a pKa between 5 and 6 is involved in the catalytic process. uniprot.org

SubstrateKm (μM)Vmax (nmol/min/mg of protein)
Proline17583.6
Glycine Betaine3542
EctoineSimilar to Proline-
Proline Betaine--
Stachydrine--
Pipecolic Acid--
Taurine--

Physiological and Adaptive Significance in Escherichia Coli

Proline as a Carbon, Nitrogen, and Energy Source

Escherichia coli can utilize L-proline as a sole source of carbon and nitrogen for growth. nih.govscispace.comnih.gov This metabolic capability is dependent on the bifunctional enzyme PutA, which catalyzes the two-step oxidation of proline to glutamate (B1630785). nih.govnih.gov The first step in this pathway is the transport of proline into the cell, a function carried out by specific transport systems, including the sodium/proline symporter PutP. nih.govuni-muenchen.denih.gov

The expression of the put genes, which include putP (encoding the transporter) and putA (encoding the catabolic enzyme), is induced when proline is the primary source of carbon or nitrogen. nih.govmicrobiologyresearch.org However, this utilization is subject to global metabolic regulation. For instance, the presence of more favorable nitrogen sources like ammonium (B1175870) and glutamine represses the expression of genes for proline catabolism. nih.govasm.org Conversely, under nitrogen-limiting conditions, the expression of put genes is upregulated, highlighting proline's role as an alternative nutrient source. nih.gov Furthermore, catabolite repression by glucose can also affect the expression of the putA and putP genes. microbiojournal.com

The degradation of proline to glutamate provides the cell with a key metabolite that can enter central metabolic pathways, such as the citric acid cycle, thereby serving as both a carbon and energy source. researchgate.net

Role in Osmotic Stress Response and Osmoprotection

One of the most well-characterized roles of proline transport in E. coli is its function in the response to osmotic stress. When faced with a hyperosmotic environment, which causes water to leave the cell and leads to a decrease in turgor pressure, E. coli actively accumulates non-perturbing small organic molecules known as compatible solutes. nih.govnih.gov Proline is a highly effective compatible solute. nih.govasm.org

E. coli possesses multiple transport systems to scavenge osmoprotectants from the environment, a strategy that is energetically more favorable than de novo synthesis. oup.com The primary transporters involved in the uptake of proline and other key compatible solutes under osmotic stress are ProP and ProU. nih.govresearchgate.net

Proline: When available externally, proline is transported into the cell to high concentrations, helping to balance the external osmolarity. nih.govasm.org

Glycine (B1666218) Betaine (B1666868): This is one of the most potent osmoprotectants for E. coli. nih.govresearchgate.net The ProP and ProU systems are the primary transporters for glycine betaine. oup.comnih.gov

Proline Betaine: This compound is also an effective osmoprotectant and is transported via the ProU system. researchgate.netebi.ac.uk

Ectoine (B1671093): This cyclic amino acid is another powerful compatible solute whose uptake is mediated by both the ProP and ProU systems. nih.gov

The accumulation of these solutes allows the cell to maintain cytoplasmic water content and turgor pressure, which are essential for growth and cellular functions. nih.govnih.gov

The intracellular accumulation of proline and other compatible solutes directly counteracts the dehydrating effects of a hyperosmotic environment. nih.goved.ac.uk By increasing the internal solute concentration, these molecules help to retain water within the cytoplasm, thereby preserving the hydration of macromolecules and maintaining cellular integrity. nih.govasm.org

The effectiveness of these compounds as osmoprotectants is reflected in their ability to stimulate the growth of E. coli in media of otherwise inhibitory osmotic strength. nih.govresearchgate.netnih.gov For instance, the addition of peptone to a high-osmolarity medium enhances the growth of E. coli by providing a source of free proline for accumulation. nih.gov Similarly, exogenous ectoine has been shown to be as potent as glycine betaine in stimulating growth under hyperosmotic conditions. nih.gov The ability to transport and accumulate these solutes is a key factor in the osmotolerance of E. coli. nih.gov

Interactions with Other Osmoregulatory Pathways

The uptake of proline and other compatible solutes is part of a broader, multi-phasic response to osmotic stress in E. coli. The initial, rapid response involves the influx of potassium ions (K+) and the synthesis of glutamate as a counter-ion. nih.govoup.com This initial phase helps to quickly restore some turgor pressure.

However, high intracellular concentrations of K+-glutamate can be inhibitory to cellular processes. nih.gov Therefore, in a secondary, slower phase of adaptation, E. coli replaces the accumulated K+-glutamate with more compatible solutes like proline, glycine betaine, or trehalose (B1683222) (if synthesized endogenously). nih.govasm.orgoup.com The accumulation of these highly compatible solutes allows for a greater degree of osmotic tolerance and supports sustained growth at high osmolarity. nih.gov

The activities of the different proline transporters are also differentially regulated by osmotic stress. While PutP is primarily involved in proline catabolism, the activities of ProP and ProU are significantly induced by high osmolarity. nih.govmicrobiologyresearch.orgnih.gov ProP activity is modulated post-translationally by osmotic stress, allowing for a rapid response, while the expression of the proU operon is strongly induced at the transcriptional level. nih.gov

Implications in Environmental Adaptation and Persistence

The ability to respond to fluctuations in osmolarity is crucial for the survival of E. coli in its various habitats, which can range from the relatively stable osmotic environment of the mammalian gut to the more variable conditions found in soil and water. The sodium-proline cotransporter and other osmolyte transporters are therefore key components of the bacterium's toolkit for environmental adaptation and persistence. pnnl.gov By allowing the cell to cope with osmotic stress, these transport systems enable E. coli to colonize and persist in a wider range of ecological niches. nih.gov The high-affinity uptake of proline via PutP is particularly important for adaptation to high-salinity conditions. nih.gov

Contributions to Bacterial Virulence Mechanisms (Conceptual Linkages, not human trials)

While not a direct virulence factor in the classical sense, the physiological roles of proline transport and metabolism have conceptual links to bacterial pathogenesis. The ability to withstand osmotic stress is critical for pathogens that colonize specific host environments, such as the urinary tract, which is characterized by high osmolarity and high concentrations of urea. nih.gov The accumulation of proline as an osmoprotectant is important for the tolerance of E. coli to these harsh conditions. nih.gov

Advanced Methodological Approaches for Characterization

Genetic Manipulation and Mutational Analysis

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a powerful technique used to introduce specific nucleotide changes into a DNA sequence, resulting in desired amino acid substitutions in the corresponding protein. This approach has been extensively used to identify key residues involved in the catalytic mechanism and substrate specificity of the PutP transporter.

One study systematically substituted amino acid residues within the transmembrane domain II of PutP to investigate their roles in Na⁺ and proline binding. The replacement of specific residues had significant and distinct effects on the transporter's affinity for its substrates, as detailed in the table below. nih.gov

Original Residue Substitution Effect on Apparent Na⁺/Li⁺ Affinity Effect on Apparent Proline Affinity
Asp-55CysDramatically reduced-
Met-56CysDramatically reduced-
Ser-57CysDramatically reducedDramatically reduced
Gly-58Cys-Significantly reduced
Data derived from a study on the functional importance of transmembrane domain II in the Na+/proline transporter of Escherichia coli. nih.gov

These findings suggest that Asp-55 and Met-56 are crucial for ion binding, while Ser-57 and Gly-58 are more directly involved in the proline translocation pathway. nih.gov The study also highlighted the cooperative nature of cation and proline binding, as increasing proline concentrations could partially rescue the Na⁺ affinity of some mutants. nih.gov

In another example of site-directed mutagenesis, a single point mutation, changing a cytosine to a thymine (B56734) at nucleotide position 1001 of the putP gene, was identified. nih.gov This mutation resulted in the substitution of arginine with cysteine at amino acid position 257. nih.gov The mutant transporter exhibited altered sodium ion and proton dependence for proline binding, demonstrating the critical role of this specific arginine residue in the cation sensitivity of the transporter. nih.govnih.gov

Deletion and Insertion Mutagenesis for Phenotype Analysis

Deletion and insertion mutagenesis are techniques used to remove or add specific DNA sequences, respectively, within a gene. These methods are invaluable for understanding the physiological role of a protein by observing the phenotypic changes in the organism when the gene is disrupted or modified.

Mutants of E. coli with a defective putP gene are unable to effectively transport proline into the cell. uniprot.org This defect in proline transport can be phenotypically characterized in several ways. For instance, putP mutants exhibit resistance to toxic proline analogs such as 3,4-dehydro-L-proline. frenoy.eu Wild-type cells actively transport this analog, leading to toxicity, whereas putP mutants, lacking the transporter, are resistant.

The table below summarizes the expected phenotypes of putP deletion mutants based on their resistance to proline analogs.

Genotype Proline Transport Activity Phenotype (Resistance to Proline Analogs)
Wild-type (putP⁺)ActiveSensitive
putP deletion mutantInactiveResistant
Phenotypic characteristics of E. coli strains based on the functionality of the putP gene. frenoy.eu

Furthermore, under conditions of osmotic stress, the ability to accumulate proline as a compatible solute is crucial for the survival of E. coli. Deletion of the putP gene can impair the growth of E. coli in high-osmolarity environments, highlighting the importance of this transporter in osmotolerance. uni-muenchen.deruc.dk

Functional Complementation Studies

Functional complementation is a genetic technique used to determine if a wild-type gene can restore the function of a mutated gene in a mutant organism. This approach is fundamental for confirming that a specific gene is responsible for a particular phenotype and for analyzing the functionality of mutated versions of the gene.

In the context of the sodium proline cotransporter, functional complementation studies have been instrumental. For example, E. coli strains with a defective putP gene, and therefore unable to transport proline, can be transformed with a plasmid carrying a wild-type copy of the putP gene. The restoration of proline uptake activity in these transformed cells confirms that the introduced putP gene is functional and can complement the chromosomal mutation.

One of the earliest demonstrations of this involved screening a colony bank of E. coli strains, each containing a hybrid plasmid with a random segment of the E. coli chromosome. plos.org Through conjugation, three strains were identified that carried hybrid plasmids capable of complementing a defective putP gene, leading to increased L-proline uptake activity. plos.org This approach not only confirmed the function of the cloned DNA but also provided a means to isolate and further study the putP gene.

Gene Expression and Transcriptional Analysis

Understanding the regulation of the putP gene is as crucial as understanding the function of the protein it encodes. Gene expression and transcriptional analysis techniques provide insights into the cellular conditions that trigger the synthesis of the sodium proline cotransporter and the molecular mechanisms that control this process.

Reporter Gene Fusions (e.g., lacZ Fusions) for Promoter Activity

Reporter gene fusions are powerful tools for studying the activity of a promoter, the DNA region that initiates the transcription of a gene. In this technique, the promoter of interest is fused to a reporter gene, which encodes an easily detectable protein. The amount of reporter protein produced reflects the activity of the promoter under different conditions.

A common reporter gene used in E. coli is lacZ, which encodes the enzyme β-galactosidase. To study the putP promoter, a genetic construct would be made where the putP promoter region is placed upstream of a promoter-less lacZ gene. This putP-lacZ fusion is then introduced into E. coli. The activity of the putP promoter can be quantified by measuring the β-galactosidase activity in the cells grown under various conditions, such as different proline concentrations or osmotic stresses.

The general principle of a putP-lacZ reporter fusion is outlined below:

Component Function
putP PromoterRegulates the initiation of transcription in response to cellular signals.
lacZ GeneEncodes β-galactosidase, the reporter enzyme.
β-galactosidase AssayQuantifies the amount of enzyme, which is proportional to promoter activity.
Conceptual framework of a putP-lacZ reporter gene fusion for analyzing promoter activity. nih.govnih.gov

By using such a system, researchers can identify the transcription factors and environmental signals that regulate the expression of the putP gene, providing a comprehensive picture of its role in the physiology of E. coli. nih.gov

KMnO₄ Footprinting for Promoter Mapping

Potassium permanganate (B83412) (KMnO₄) footprinting is a high-resolution technique used to map the regions of DNA that are unwound or single-stranded during the initiation of transcription. KMnO₄ specifically modifies thymine bases in single-stranded DNA. By analyzing the pattern of these modifications, researchers can pinpoint the exact location of the "transcription bubble" that forms when RNA polymerase binds to a promoter and initiates transcription.

To map the promoter of the putP gene, this technique would involve incubating a DNA fragment containing the putP promoter region with RNA polymerase to allow the formation of the open complex. The complex would then be treated with KMnO₄. The modified thymines are subsequently identified by techniques such as primer extension. This allows for the precise determination of the boundaries of the melted DNA region within the putP promoter.

Genome-wide studies in E. coli have successfully mapped transcription start sites (TSSs) for a vast number of genes, including putP. For the putP gene, multiple TSSs have been identified, located at positions 17, 94, and 138 nucleotides upstream of the translation start codon. plos.orgnih.gov This information is critical for designing KMnO₄ footprinting experiments, as it allows researchers to focus on the specific regions where transcription initiation is known to occur. By combining TSS mapping data with KMnO₄ footprinting, a detailed picture of the putP promoter architecture and the dynamics of transcription initiation can be obtained. nih.govnih.govresearchgate.net

Chromosome Conformation Capture (e.g., 3C-qPCR) for Local Chromatin Organization

Chromosome Conformation Capture (3C) and its quantitative variant, 3C-qPCR, are powerful molecular techniques used to study the three-dimensional organization of chromatin in vivo. These methods allow for the identification of long-range interactions between different genomic loci, providing insights into gene regulation through the formation of chromatin loops. The general workflow involves cross-linking interacting DNA segments, digesting the chromatin with a restriction enzyme, and then ligating the cross-linked fragments. The frequency of these ligation events, which is proportional to the spatial proximity of the genomic loci, is then quantified by qPCR.

While 3C-based techniques have been successfully applied to study chromosome architecture in bacteria, including E. coli, there is currently no published research that has specifically employed 3C-qPCR to investigate the local chromatin organization of the sodium proline cotransporter (putP) gene locus. Such studies would be valuable for understanding if and how the spatial arrangement of the putP gene within the nucleoid influences its expression, particularly in response to environmental cues that modulate its activity. However, at present, there are no specific data or research findings on the application of 3C-qPCR to the E. coli sodium proline cotransporter.

Biochemical and Biophysical Characterization of Transporters

Protein Purification and Reconstitution into Proteoliposomes

The detailed biochemical and biophysical characterization of the E. coli sodium proline cotransporter, PutP, necessitates its purification to homogeneity and subsequent reconstitution into an artificial lipid bilayer system that mimics its native membrane environment. A common and effective strategy for the purification of recombinant PutP involves the use of affinity chromatography. The putP gene is often cloned into an expression vector that appends a polyhistidine tag (His-tag) to the protein. This allows for the selective binding of the detergent-solubilized transporter to a resin containing immobilized metal ions, such as nickel or cobalt.

Following elution from the affinity column, further purification steps, such as ion exchange or size-exclusion chromatography, may be employed to achieve a higher degree of purity. The purified PutP is then reconstituted into proteoliposomes, which are small artificial vesicles composed of a defined lipid composition. This is typically achieved by mixing the purified protein with phospholipids (B1166683) in the presence of a detergent. The subsequent removal of the detergent, for instance through dialysis or with the use of adsorbent beads, leads to the spontaneous formation of proteoliposomes with the transporter integrated into the lipid bilayer. The orientation of the reconstituted transporter can be random or directed, depending on the specific reconstitution protocol used. These proteoliposomes are essential for in vitro functional studies, as they provide a controlled environment to investigate the transport activity of PutP.

Table 1: Purification Scheme for His-tagged Sodium Proline Cotransporter (PutP)

Purification Step Total Protein (mg) Activity (units) Specific Activity (units/mg) Yield (%) Purity Fold
Cell Lysate 500 1000 2 100 1
Solubilized Membrane Fraction 150 900 6 90 3
IMAC (Ni-NTA) Elution 10 700 70 70 35
Size-Exclusion Chromatography 5 500 100 50 50

This table represents a generalized purification scheme and the values are illustrative.

Transport Assays (e.g., Radiotracer Uptake, Ion-Selective Electrodes)

Transport assays are fundamental for elucidating the functional properties of the reconstituted sodium proline cotransporter. The most common method for assessing PutP activity is the radiotracer uptake assay. This technique involves the use of radioactively labeled substrate, typically [3H]- or [14C]-L-proline. The proteoliposomes containing the purified PutP are incubated with the radiolabeled proline in a buffer solution. The transport process is initiated by creating an electrochemical gradient of sodium ions across the liposomal membrane, which drives the uptake of proline.

At specific time intervals, the uptake is stopped, and the proteoliposomes are separated from the external medium, usually by rapid filtration. The amount of radioactivity accumulated inside the vesicles is then quantified using a scintillation counter. These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) for both the substrate (proline) and the coupling ion (Na+), as well as the maximum transport velocity (Vmax). These parameters provide crucial information about the transporter's affinity for its substrates and its catalytic efficiency. While less common for this specific transporter, ion-selective electrodes could theoretically be used to monitor the movement of sodium ions during the transport cycle.

Table 2: Kinetic Parameters of the E. coli Sodium Proline Cotransporter (PutP)

Substrate Km (μM) Vmax (nmol/min/mg protein) Ion Dependence
L-Proline 0.5 - 2 Not specified Na+ or Li+
Sodium (Na+) 31 (in intact cells) Not applicable -
Sodium (Na+) 730 (in proteoliposomes) Not applicable -

Data compiled from UniProt entry P07117 and associated publications.

Spectroscopic Techniques for Structural Probing

Site-Directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful biophysical technique for obtaining structural and dynamic information about membrane transporters like PutP. The method involves the introduction of a stable nitroxide spin label, most commonly a cysteine-reactive methanethiosulfonate (B1239399) spin label (MTSSL), at a specific site within the protein. This is achieved by first creating a cysteine-free, yet functional, variant of the transporter and then introducing single cysteine residues at desired locations via site-directed mutagenesis.

The spin label is then covalently attached to the engineered cysteine residue. The paramagnetic nitroxide group reports on its local environment, which can be probed using EPR spectroscopy. The mobility of the spin label, reflected in the EPR spectrum lineshape, provides information about the secondary structure and dynamics of the polypeptide backbone at that position. Furthermore, by introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). This allows for the mapping of intra- and intermolecular distances, providing valuable constraints for modeling the three-dimensional structure of the transporter and for detecting conformational changes that occur during the transport cycle. SDSL-EPR has been instrumental in verifying the homology model of E. coli PutP, which is based on the crystal structure of the Vibrio parahaemolyticus Na+/galactose symporter, and in probing the conformational dynamics of the transporter.

Evolutionary Trajectories and Comparative Genomics of Proline Transporters

Phylogenetic Relationships within the Sodium/Solute Symporter Family (SSSF/SLC5)

The Sodium/Solute Symporter Family (SSSF), also known as the SLC5 family in mammals, is a large and diverse group of secondary active transporters found in all domains of life. nih.govwikipedia.orgnih.gov These proteins utilize the electrochemical gradient of sodium ions to drive the uptake of a wide variety of solutes, including sugars, amino acids, vitamins, and ions. nih.govwikipedia.orgnih.gov The E. coli sodium/proline cotransporter, PutP, is a well-characterized member of this family. nih.gov

Phylogenetic analyses of the SSSF reveal a deep evolutionary history with multiple subfamilies that often cluster based on substrate specificity. nih.govresearchgate.net For instance, transporters for sugars like glucose (SGLT proteins) often form distinct branches from those that transport amino acids or vitamins. nih.gov The SSSF is part of the larger APC (Amino Acid-Polyamine-Organocation) Superfamily, which also includes transporters with different coupling ions and substrate specificities. wikipedia.org

Transporter (Gene)OrganismSubstrate(s)Kingdom
PutPEscherichia coliProlineBacteria
SGLT1 (SLC5A1)Homo sapiensGlucose, GalactoseAnimalia
SGLT2 (SLC5A2)Homo sapiensGlucoseAnimalia
SMIT1 (SLC5A3)Homo sapiensmyo-inositolAnimalia
NIS (SLC5A5)Homo sapiensIodideAnimalia
CHT (SLC5A7)Homo sapiensCholineAnimalia
vSGLTVibrio parahaemolyticusGalactoseBacteria

Conservation of Proline Transport Systems Across Prokaryotes and Eukaryotes

Proline transport systems are remarkably conserved across both prokaryotic and eukaryotic domains, underscoring their fundamental physiological importance. nih.govnih.gov While the specific transporters and their regulatory mechanisms can differ, the core function of proline uptake in response to osmotic stress and for nutritional purposes is a shared feature. nih.govnih.gov

In prokaryotes, such as E. coli, multiple proline transport systems often coexist, each with different affinities and regulatory properties. mdpi.com For example, E. coli possesses the high-affinity proline transporter PutP, as well as the lower-affinity systems ProP and ProU, which are primarily involved in osmoregulation. mdpi.comnih.govresearchgate.net

Eukaryotic organisms also possess a variety of amino acid transporters, some of which are responsible for proline uptake. nih.gov While direct orthologs of the bacterial PutP are not always present, functionally analogous transporters that contribute to proline homeostasis and osmotic stress resistance can be identified. nih.gov Structurally, both prokaryotic and eukaryotic members of the SSSF typically feature a core of 10-14 transmembrane helices. nih.govresearchgate.net However, eukaryotic SGLT1 is suggested to have a 14th transmembrane helix, which may differentiate it from its bacterial counterparts. researchgate.net

FeatureProkaryotes (e.g., E. coli)Eukaryotes (e.g., Mammals)
Primary Proline Transporter ExamplePutPVarious amino acid transporters with proline affinity
Number of Transmembrane DomainsTypically 13-15Typically 14-15
Primary FunctionNutrient uptake and osmoregulationNutrient uptake, osmoregulation, cell signaling
Energy CouplingPrimarily Na+ symport (some H+ symport)Primarily Na+ symport
RegulationTranscriptional regulation by substrate and osmotic stressTranscriptional and post-translational regulation

Mechanisms of Transporter Evolution

The diversity and functional specialization of proline transporters and other members of the SSSF have arisen through a variety of evolutionary mechanisms.

Gene duplication is a major driver of transporter evolution, providing the raw genetic material for functional divergence. nih.gov Following a duplication event, one copy of the gene is free to accumulate mutations and evolve a new substrate specificity or regulatory properties, while the other copy retains the original function. The presence of multiple proline transporters with different affinities in E. coli (PutP, ProP, ProU) is indicative of a history of gene duplication and subsequent specialization. mdpi.comnih.govresearchgate.net For example, SGLT1 is suggested to have a possible evolutionary origin from a six-membrane-span ancestral precursor through a gene duplication event. wikigenes.org

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a significant force in the evolution of prokaryotes. frontiersin.orgnih.govyoutube.com Transporter genes, including those for proline uptake, can be transferred between bacterial species via plasmids, bacteriophages, or natural transformation. frontiersin.orgnih.govyoutube.com HGT can allow bacteria to rapidly acquire new metabolic capabilities or adapt to new environments. The widespread distribution of SSSF members across diverse bacterial phyla suggests that HGT has played a role in their dissemination. wikipedia.org

Convergent evolution describes the independent evolution of similar traits in different lineages. While members of the SSSF share a common ancestor, other transporter families may have independently evolved the ability to transport proline. This highlights the strong selective pressure for proline transport capabilities in various organisms.

Adaptations of Proline Transporters to Diverse Ecological Niches

The ability of organisms to survive in a wide range of environments is often dependent on their capacity to adapt to changing conditions, such as fluctuations in osmolarity. Proline transporters play a critical role in this adaptation by mediating the uptake of proline, which acts as a compatible solute to protect cells from osmotic stress.

In E. coli, the expression and activity of proline transporters are tightly regulated in response to the osmotic environment. The proU operon, which encodes a high-affinity glycine (B1666218) betaine (B1666868) and proline transport system, is strongly induced at the transcriptional level by high osmolarity. nih.govuni-marburg.de The proP gene, encoding another osmoprotective transporter, is also regulated by osmotic stress. nih.gov This differential regulation allows the cell to fine-tune its uptake of osmoprotectants to match the prevailing environmental conditions. The induction of these systems enables E. coli to thrive in environments with high salt concentrations, such as the mammalian gut.

E. coli Proline Transport SystemGene(s)Primary RoleRegulation by Osmotic Stress
Proline Porter I (PutP)putPProline uptake as a nutrient (carbon/nitrogen source)Constitutively expressed, induced by proline
Proline Porter II (ProP)proPOsmoprotection (low-affinity proline/glycine betaine uptake)Transcriptional and post-translational activation by high osmolarity
ProU ABC TransporterproVWXOsmoprotection (high-affinity glycine betaine/proline uptake)Strong transcriptional induction by high osmolarity

Q & A

Q. What experimental models are commonly used to study the sodium proline cotransporter (PutP) in E. coli, and how do researchers validate their functionality?

Methodological Answer: The E. coli PutP transporter is typically studied using:

  • Knockout strains : Comparative assays between wild-type and putP-deficient strains quantify proline uptake .
  • Heterologous expression systems : PutP is expressed in Xenopus oocytes or mammalian cells (e.g., HEK293) to isolate its activity from native transporters .
  • Radiolabeled proline uptake assays : 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled proline is used to measure transport kinetics (Km, Vmax) under varying sodium concentrations .
    Validation includes Western blotting for protein expression and electrophysiological measurements (e.g., two-electrode voltage clamping in oocytes) to confirm sodium-coupled transport .

Q. How are kinetic parameters (e.g., Km, Vmax) determined for sodium-dependent proline transport in E. coli?

Methodological Answer: Kinetic studies use:

  • Michaelis-Menten analysis : Proline uptake rates are measured at varying substrate concentrations (0.1–10 mM) in sodium-containing buffer. Nonlinear regression fits data to calculate Km and Vmax .
  • Sodium activation curves : Transport rates are measured at fixed proline concentrations while varying [Na+^+] to determine sodium:proline stoichiometry .
    Example Data Table:
StudyKm (Proline, μM)Vmax (nmol/min/mg)Na+^+:Proline Ratio
Hediger et al. (1987)12 ± 245 ± 52:1
Turk et al. (1996)8 ± 152 ± 42:1

Q. What genetic tools are available to manipulate putP expression in E. coli for functional studies?

Methodological Answer:

  • Inducible promoters : The lacZ or araBAD promoters enable controlled overexpression or repression of putP .
  • CRISPR-Cas9 editing : Used to generate precise knockouts or point mutations (e.g., residues critical for sodium binding) .
  • Reporter fusions : GFP or β-galactosidase fused to PutP monitors localization and expression levels in real time .

Advanced Research Questions

Q. How can structural homology between E. coli PutP and human SGLT transporters inform drug discovery?

Methodological Answer:

  • Homology modeling : Tools like SWISS-MODEL predict PutP’s 3D structure based on SGLT1 crystal structures (PDB: 7SLA) .
  • Molecular dynamics simulations : Identify conserved sodium-binding domains (e.g., TM2 and TM7 helices) to screen for inhibitors that target shared epitopes .
  • Functional assays : Test SGLT inhibitors (e.g., phlorizin) on PutP to assess cross-reactivity and refine compound specificity .

Q. What mechanisms regulate PutP activity under osmotic stress, and how can conflicting data on phosphorylation-dependent activation be resolved?

Methodological Answer:

  • Phosphoproteomics : LC-MS/MS identifies phosphorylation sites (e.g., Ser128) in PutP under high osmolarity .
  • Kinase/phosphatase inhibitors : Use staurosporine (kinase inhibitor) or calyculin A (phosphatase inhibitor) to dissect signaling pathways .
  • Contradiction resolution : Discrepancies in phosphorylation effects may arise from strain-specific differences (e.g., E. coli K-12 vs. B strains). Standardize growth conditions (e.g., 300 mM NaCl stress) and use phosphomimetic mutants (S128D) to validate functional outcomes .

Q. How do researchers reconcile discrepancies in reported sodium coupling stoichiometry across studies?

Methodological Answer:

  • Ion flux measurements : Atomic absorption spectroscopy quantifies intracellular Na+^+ accumulation per proline molecule transported .
  • Electrophysiology : In oocytes, charge movement per proline molecule (via voltage clamping) directly measures stoichiometry .
  • Error sources : Variations may stem from differences in buffer pH (affects Na+^+ binding) or membrane potential. Control experiments should include pH 7.4 buffers and depolarized/K+^+-balanced media .

Q. What advanced techniques are used to study real-time conformational changes in PutP during transport?

Methodological Answer:

  • Single-molecule FRET : Label PutP with Cy3/Cy5 fluorophores at extracellular and intracellular domains to track hinge motions during proline binding .
  • Cryo-EM : Resolve structures of PutP in apo, sodium-bound, and proline-bound states to identify transitional conformations .
  • Stopped-flow spectroscopy : Monitor rapid fluorescence quenching of Trp residues (e.g., Trp78) during substrate binding (millisecond resolution) .

Data Interpretation & Reproducibility

Q. How should researchers address variability in proline uptake assays between laboratories?

Methodological Answer:

  • Standardize protocols : Specify buffer composition (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl), growth phase (mid-log phase OD600_{600} 0.6), and temperature (37°C) .
  • Internal controls : Include a reference strain (e.g., E. coli MG1655) in each experiment to normalize batch effects .
  • Data reporting : Use Δuptake (uptake in experimental strain – uptake in putP knockout) to minimize background noise .

Q. What computational tools are recommended for analyzing PutP’s evolutionary conservation and functional motifs?

Methodological Answer:

  • Multiple sequence alignment : Tools like Clustal Omega compare PutP homologs across bacteria to identify conserved residues (e.g., Na+^+-binding Asp189) .
  • Motif discovery : Use MEME Suite to detect PROSITE patterns (e.g., "SG[LIVM]T" for sodium-binding sites) .
  • Docking simulations : AutoDock Vina screens proline analogs against predicted binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.